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Introduction

Butyloxycarbonyl-cholecystokinin (31-33) amide, a C-terminal tripeptide fragment of
cholecystokinin (CCK) with the sequence Boc-Leu-Asp-Phe-NH2, serves as a valuable tool in
the investigation of pancreatic acinar cell physiology. This synthetic analog acts as a specific
and competitive antagonist of the cholecystokinin-1 (CCK-1) receptor, the primary receptor
mediating the secretagogue effects of CCK on pancreatic acini. By competitively inhibiting the
binding of CCK to its receptor, Boc-CCK (31-33) amide allows for the elucidation of CCK-
mediated signaling pathways and the study of the mechanisms underlying digestive enzyme
secretion from pancreatic acinar cells. Its utility extends to in vitro studies aimed at
understanding the pathophysiology of pancreatic disorders and for the screening and
characterization of novel CCK receptor ligands.

Mechanism of Action

Butyloxycarbonyl-cholecystokinin (31-33) amide functions as a competitive antagonist at the
CCK-1 receptor on pancreatic acinar cells. Unlike CCK agonists, it does not trigger the
downstream signaling cascade that leads to enzyme secretion. Instead, it reversibly binds to
the receptor, thereby preventing the binding of CCK and inhibiting its stimulatory effects. This
inhibition is surmountable, meaning that increasing the concentration of the agonist (CCK) can
overcome the antagonistic effect. The specificity of Boc-CCK (31-33) amide for the CCK
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receptor makes it a precise tool, as it does not interfere with other signaling pathways in
pancreatic acini that are activated by secretagogues like bombesin or carbachol.

Data Presentation

The antagonist potency of Butyloxycarbonyl-cholecystokinin (31-33) amide is typically
determined through competitive binding assays and functional assays measuring the inhibition
of CCK-stimulated amylase secretion.
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Caption: CCK-1 receptor signaling pathway in pancreatic acinar cells.

Experimental Workflow for Studying Boc-CCK (31-33)
Amide Effects
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Caption: Workflow for assessing Boc-CCK (31-33) amide antagonism.
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Caption: Competitive antagonism at the CCK-1 receptor.

Experimental Protocols
Protocol 1: Isolation of Pancreatic Acini

Materials:

Collagenase (Type IV)

» Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% bovine serum albumin
(BSA), 10 mM HEPES, and essential amino acids, pH 7.4

¢ |ce-cold KRB buffer

e Surgical instruments (scissors, forceps)

e Shaking water bath at 37°C

e Nylon mesh (150 um and 60 pum pore sizes)

e Centrifuge

Procedure:

o Euthanize the animal (e.g., guinea pig or rat) according to approved institutional guidelines.
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» Immediately excise the pancreas and place it in ice-cold KRB buffer.
e Trim away fat and connective tissue from the pancreas.
e Mince the pancreas into fine pieces (approximately 1 mm3) using scissors.

» Transfer the minced tissue to a flask containing KRB buffer with collagenase (e.g., 50-100
u/mL).

 Incubate the tissue in a shaking water bath at 37°C for 30-60 minutes, with gentle agitation.
e Monitor the digestion process periodically until the tissue appears dispersed.
« Stop the digestion by adding ice-cold KRB buffer.

o Gently triturate the digested tissue using a series of pipettes with decreasing tip diameters to
release the acini.

« Filter the cell suspension through a 150 um nylon mesh to remove undigested tissue.

 Further filter the suspension through a 60 pm nylon mesh to obtain a suspension of
dispersed acini.

» Centrifuge the acini suspension at low speed (e.g., 50 x g) for 2-3 minutes.
o Discard the supernatant and gently resuspend the acinar pellet in fresh, ice-cold KRB buffer.
* Repeat the washing step (centrifugation and resuspension) two more times.

» Finally, resuspend the purified acini in KRB buffer and keep on ice until use.

Protocol 2: Amylase Secretion Assay

Materials:
« |solated pancreatic acini (from Protocol 1)

o KRB buffer
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Cholecystokinin (CCK) stock solution

Butyloxycarbonyl-cholecystokinin (31-33) amide stock solution

Amylase substrate solution (e.g., containing 2-chloro-p-nitrophenyl-a-D-maltotrioside)

Microplate reader

Incubator at 37°C

Procedure:

o Prepare serial dilutions of Boc-CCK (31-33) amide in KRB buffer.

o Prepare a solution of CCK at a concentration that elicits a submaximal to maximal amylase
secretion (e.g., 100 pM - 1 nM).

» Aliquot the isolated pancreatic acini suspension into microcentrifuge tubes.

e Add the different concentrations of Boc-CCK (31-33) amide to the respective tubes and pre-
incubate for 15 minutes at 37°C. Include a control group with buffer only.

« Initiate the secretion by adding the CCK solution to all tubes except the basal control (which
receives buffer only).

 Incubate all tubes for 30 minutes at 37°C with gentle shaking.

« Terminate the incubation by placing the tubes on ice and centrifuging at a low speed to pellet
the acini.

o Carefully collect the supernatant, which contains the secreted amylase.

o To measure total amylase content, lyse the acini in a separate set of tubes using a detergent
(e.g., Triton X-100).

o Measure the amylase activity in the supernatants using a suitable amylase assay kit
according to the manufacturer's instructions. This typically involves incubating the

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15192742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

supernatant with the amylase substrate and measuring the change in absorbance over time
with a microplate reader.

o Express the amylase secretion as a percentage of the total cellular amylase.

» Plot the percentage of amylase secretion against the concentration of Boc-CCK (31-33)
amide to determine the inhibitory effect.

Protocol 3: Radioligand Binding Assay

Materials:

« |solated pancreatic acini or pancreatic membranes

e 125I-labeled CCK (radioligand)

e Unlabeled CCK (for determining non-specific binding)
o Butyloxycarbonyl-cholecystokinin (31-33) amide

e Binding buffer (e.g., HEPES-buffered saline with BSA)
o Glass fiber filters

» Vaccum filtration manifold

e Gamma counter

Procedure:

Prepare serial dilutions of unlabeled Boc-CCK (31-33) amide in binding buffer.

In a series of tubes, add the pancreatic acini or membranes.

Add a fixed concentration of 125|-CCK to each tube.

To determine non-specific binding, add a high concentration of unlabeled CCK (e.g., 1 uM) to
a set of tubes.
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e Add the different concentrations of Boc-CCK (31-33) amide to the experimental tubes.

¢ Incubate the tubes at a specified temperature (e.g., 37°C) for a time sufficient to reach
binding equilibrium (e.g., 60 minutes).

» Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which
traps the acini/membranes with bound radioligand.

e Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
o Measure the radioactivity retained on the filters using a gamma counter.
o Calculate the specific binding by subtracting the non-specific binding from the total binding.

» Plot the percentage of specific 125I-CCK binding against the concentration of Boc-CCK (31-
33) amide to generate a competition curve and determine the IC50 value.

 To cite this document: BenchChem. [Application of Butyloxycarbonyl-cholecystokinin (31-33)
Amide in Pancreatic Acini Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15192742#application-of-butyloxycarbonyl-
cholecystokinin-31-33-amide-in-pancreatic-acini-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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